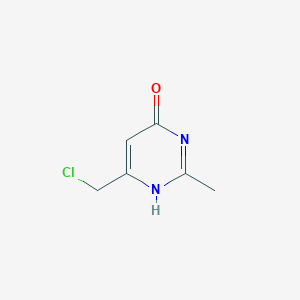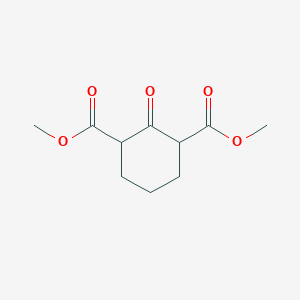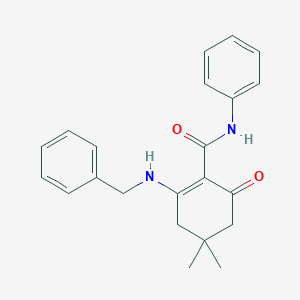
6-(chloromethyl)-2-methyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “6-(chloromethyl)-2-methyl-1H-pyrimidin-4-one” is known as 6-(chloromethyl)-2-methylpyrimidin-4-ol. This compound is a pyrimidine derivative, characterized by the presence of a chloromethyl group at the sixth position and a methyl group at the second position of the pyrimidine ring. Pyrimidine derivatives are significant in various fields, including medicinal chemistry and agrochemicals, due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-2-methylpyrimidin-4-ol typically involves the chloromethylation of 2-methylpyrimidin-4-ol. The reaction is carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction conditions usually involve heating the reactants under reflux to facilitate the chloromethylation process.
Industrial Production Methods
On an industrial scale, the production of 6-(chloromethyl)-2-methylpyrimidin-4-ol can be achieved through continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for optimizing the production process.
化学反应分析
Types of Reactions
6-(chloromethyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyrimidine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group, yielding 2-methylpyrimidin-4-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Hydrogen peroxide or peracids are used as oxidizing agents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Pyrimidine N-oxides.
Reduction Reactions: 2-methylpyrimidin-4-ol.
科学研究应用
6-(chloromethyl)-2-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-(chloromethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-methylpyrimidin-4-ol: Lacks the chloromethyl group, making it less reactive in substitution reactions.
6-methyl-2-methylpyrimidin-4-ol: Contains an additional methyl group, altering its chemical properties and reactivity.
6-(bromomethyl)-2-methylpyrimidin-4-ol: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and biological activity.
Uniqueness
6-(chloromethyl)-2-methylpyrimidin-4-ol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activities
属性
IUPAC Name |
6-(chloromethyl)-2-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3H2,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLCQHXPAJVVJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788342.png)
![[(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenyl](methyl)amine](/img/structure/B7788345.png)
![2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7788352.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B7788364.png)



![4-[(3,5-Dibromophenyl)methyl]morpholine](/img/structure/B7788383.png)
![1-[1-(3-Chloro-4-fluorophenyl)-5-methyltriazol-4-yl]ethanone](/img/structure/B7788389.png)

![2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-4-one](/img/structure/B7788421.png)

![[3-(4-Chloroanilino)cyclohex-2-en-1-ylidene]-(4-chlorophenyl)azanium;chloride](/img/structure/B7788431.png)

